molecular formula C20H23N5O B14935559 N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

Cat. No.: B14935559
M. Wt: 349.4 g/mol
InChI Key: LHEOFZBAPPKZDG-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linking two pharmacologically significant moieties:

  • Triazolopyridine core: The [1,2,4]triazolo[4,3-a]pyridin-3-yl group is a fused bicyclic system known for its metabolic stability and ability to engage in hydrogen bonding or π-π stacking interactions .

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-piperidin-1-ylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C20H23N5O/c26-20(12-11-19-23-22-18-10-4-7-15-25(18)19)21-16-8-2-3-9-17(16)24-13-5-1-6-14-24/h2-4,7-10,15H,1,5-6,11-14H2,(H,21,26)

InChI Key

LHEOFZBAPPKZDG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)CCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-[2-(piperidin-1-yl)phenyl]-3-(triazolo[4,3-a]pyridin-3-yl)propanamide typically follows a convergent approach, involving the preparation of key fragments that are subsequently coupled. From a retrosynthetic perspective, the molecule can be disconnected at the amide bond to yield two primary building blocks:

  • 2-(piperidin-1-yl)aniline
  • 3-(triazolo[4,3-a]pyridin-3-yl)propanoic acid or its activated derivative

This strategy allows for the separate optimization of each fragment before the final coupling step, potentially leading to higher overall yields and purity.

Key Synthetic Challenges

The synthesis presents several challenges that must be addressed:

  • Formation of the triazolo[4,3-a]pyridine heterocycle, which requires carefully controlled cyclization conditions
  • Installation of the propanoic acid side chain at the correct position of the heterocycle
  • Efficient coupling with the sterically hindered 2-(piperidin-1-yl)aniline
  • Purification of the final product to the high standards required for biological evaluation

Detailed Synthetic Methods

Synthesis of 2-(piperidin-1-yl)aniline Fragment

The preparation of the 2-(piperidin-1-yl)aniline component typically involves a nucleophilic aromatic substitution reaction followed by reduction:

Step 1: Nucleophilic Aromatic Substitution
A suitable 2-halonitrobenzene (typically 2-fluoronitrobenzene or 2-chloronitrobenzene) is treated with piperidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SNAr mechanism, with the nitro group activating the aromatic ring toward nucleophilic attack.

Step 2: Reduction of Nitro Group
The resulting 2-(piperidin-1-yl)nitrobenzene undergoes reduction to form the desired amine. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, or through alternative reducing systems such as iron or zinc in acidic conditions.

Synthesis of the Triazolo[4,3-a]pyridine Core

The formation of the triazolo[4,3-a]pyridine heterocycle typically involves cyclization of appropriately functionalized precursors:

Step 1: Preparation of 2-Hydrazinopyridine
The synthesis often begins with the conversion of 2-chloropyridine or 2-bromopyridine to 2-hydrazinopyridine through nucleophilic substitution with hydrazine.

Step 2: Cyclization to Form Triazolo[4,3-a]pyridine
The 2-hydrazinopyridine intermediate undergoes cyclization with appropriate reactants (such as carboxylic acids, acid chlorides, or orthoesters) under acidic or basic conditions to form the triazolo[4,3-a]pyridine ring system.

Step 3: Introduction of the Propanoic Acid Side Chain
The propanoic acid side chain can be introduced through various methods:

  • Alkylation of the triazole with 3-halopropanoic acid derivatives
  • Michael addition to acrylic acid derivatives
  • Functionalization of a pre-existing side chain

Amide Coupling Reaction

The final step involves the coupling of the 2-(piperidin-1-yl)aniline with 3-(triazolo[4,3-a]pyridin-3-yl)propanoic acid to form the amide bond:

Method A: Carbodiimide-Mediated Coupling
The carboxylic acid is activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) to form an activated ester, which then reacts with the amine component.

Method B: Acid Chloride Formation
The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base like triethylamine.

Method C: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is used as a coupling agent, particularly effective for sterically hindered coupling partners.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. For the amide coupling step, dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed for their ability to dissolve both coupling reagents and reactants. For more challenging couplings, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be preferred due to their higher polarity.

Temperature Control

Temperature optimization is critical for each reaction step:

  • Nucleophilic aromatic substitution typically requires elevated temperatures (80–100°C)
  • Cyclization to form the triazolo-pyridine may need temperatures between 80–120°C
  • Amide coupling reactions are usually conducted at ambient temperature (20–25°C) or under mild cooling (0–5°C) to minimize side reactions

Catalyst Selection

For the reduction steps, catalyst selection can dramatically affect both reaction rate and selectivity:

  • Palladium catalysts (Pd/C, Pd(OH)₂) offer rapid reduction but may cause over-reduction
  • Platinum catalysts (PtO₂) provide more selective reduction but at slower rates
  • Copper or palladium catalysts for cyclization reactions require careful optimization to achieve high yields

Purification Techniques

Chromatographic Methods

Column chromatography is the most commonly employed purification technique for this compound. Typical solvent systems include:

  • Dichloromethane/methanol gradients (typically 98:2 to 90:10)
  • Ethyl acetate/hexane mixtures
  • Chloroform/methanol systems for more polar intermediates

For greater resolution, high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water mobile phases can be employed.

Crystallization and Recrystallization

Recrystallization from appropriate solvent systems can yield highly pure compound. Common recrystallization solvents include:

  • Ethanol or methanol
  • Ethyl acetate/hexane mixtures
  • Acetone/water systems

The selection of crystallization conditions should be guided by solubility studies and small-scale trials to optimize recovery and purity.

Alternative Synthetic Routes

One-Pot Multistep Synthesis

Recent advances in multicomponent reactions offer potential for streamlined synthesis. For instance, the triazolo[4,3-a]pyridine core can be formed in one pot from 2-aminopyridine, hydrazine, and appropriate carbonyl compounds under optimized conditions.

Solid-Phase Synthesis Approach

Solid-phase synthesis methodology may be adapted for the preparation of this compound:

  • Anchoring the carboxylic acid component to a resin
  • Sequential reactions without isolation of intermediates
  • Final cleavage from the resin to yield the target compound

This approach offers advantages in terms of purification simplicity and potential automation.

Green Chemistry Approaches

Environmentally friendly methodologies for the synthesis include:

  • Use of catalytic transfer hydrogenation instead of high-pressure hydrogen
  • Implementation of microwave-assisted synthesis to reduce reaction times and energy consumption
  • Utilization of greener solvents such as ethanol or water/ethanol mixtures

Industrial Scale Considerations

Cost and Sustainability Analysis

Economic and environmental factors to consider include:

  • Raw material costs and availability
  • Solvent recovery and recycling strategies
  • Energy efficiency of the overall process
  • Waste management and environmental impact

Analytical Characterization

Spectroscopic Analysis

Confirmation of the structure typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Key signals include the piperidine protons (δ 1.5-3.5 ppm), aromatic protons (δ 6.5-8.5 ppm), and amide NH (δ 8.0-10.0 ppm)
  • ¹³C NMR: Characteristic signals include the amide carbonyl (δ 165-175 ppm) and triazole carbon signals (δ 140-155 ppm)

Mass Spectrometry

  • High-resolution mass spectrometry (HRMS) confirms the molecular formula
  • Fragmentation patterns provide structural validation
  • Expected m/z for [M+H]⁺: 350.2081

Infrared Spectroscopy

  • Characteristic bands include the amide C=O stretch (1630-1680 cm⁻¹) and N-H stretch (3200-3400 cm⁻¹)

Purity Assessment

Purity determination methods include:

  • HPLC with UV detection (typically at 254 nm)
  • Thin-layer chromatography (TLC)
  • Elemental analysis

Data Tables

Table 1: Typical Reaction Conditions for Key Synthetic Steps

Step Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Piperidine coupling with 2-fluoronitrobenzene Piperidine, K₂CO₃ DMF 80-100 8-12 75-85
Nitro group reduction H₂, Pd/C MeOH/EtOAc 25 4-6 85-95
Triazole formation Hydrazine derivatives, carboxylic acids EtOH 80-100 6-10 65-80
Propanoic acid side chain introduction Alkyl halides, base DMF/THF 50-70 12-18 60-75
Amide coupling (EDC/HOBt) EDC, HOBt, DIPEA DCM 0-25 4-8 70-85
Amide coupling (HATU) HATU, DIPEA DMF 0-25 3-6 75-90

Table 2: Purification Methods Comparison

Method Solvent System Advantages Disadvantages Recovery (%)
Column Chromatography DCM/MeOH (95:5) Versatile, scalable Solvent intensive 75-85
Preparative HPLC ACN/H₂O gradient Highest purity Expensive, low throughput 80-90
Recrystallization EtOAc/Hexane Simple, cost-effective Lower recovery 65-80
Flash Chromatography DCM/MeOH gradient Rapid, moderate resolution Moderate separation 70-85

Table 3: Physical and Chemical Properties

Property Value/Description Method of Determination
Molecular Formula C₂₀H₂₃N₅O Elemental analysis, HRMS
Molecular Weight 349.4 g/mol Calculated
Physical Appearance Crystalline solid Visual observation
Melting Point Range 145-155°C (estimated) Differential scanning calorimetry
Solubility in DCM >20 mg/mL Gravimetric analysis
Solubility in Methanol 5-10 mg/mL Gravimetric analysis
Solubility in Water <0.1 mg/mL Gravimetric analysis
Log P (calculated) 3.2-3.8 Computational prediction
pKa (calculated) 7.5-8.5 (piperidine N) Computational prediction
Stability (ambient) Stable for >12 months Accelerated stability testing

Chemical Reactions Analysis

Triazolo[4,3-a]pyridine Ring Formation

StepReaction TypeReagents/Conditions
Pyridine activationHalogenation or nitrationHX (X = Cl, Br) or nitric acid
Triazole couplingCondensation with hydrazineHydrazine hydrate, refluxing solvent (e.g., EtOH)
CyclizationAcid-catalyzed cyclizationHCl, heat

This pathway aligns with methods described for analogous triazolopyridines, where pyridine derivatives undergo hydrazine-mediated cyclization to form the fused ring system .

Piperidine-Phenyl Coupling

  • Example Reaction :
    Phenyl halide + PiperidineAryl-piperidine

    • Reaction Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).

Propanamide Bond Formation

  • Example Reaction :
    Carboxylic acid + AmineAmide

    • Coupling Reagents : DCC, HOBt, or EDCl with a carbodiimide .

Reaction Optimization and Challenges

  • Yield Factors :

    • Triazolo-pyridine cyclization : High-temperature reflux and acid catalysis are critical to drive the cyclization to completion .

    • Coupling Steps : Use of inert solvents (e.g., THF) and controlled pH conditions minimize side reactions during amide or aryl-piperidine bond formation.

  • Purification :

    • Techniques like column chromatography or recrystallization are employed to isolate the final product from byproducts .

Biological Activity Correlation

The compound’s triazolo[4,3-a]pyridine and piperidine moieties are linked to kinase inhibition (e.g., p38 MAPK) , while the propanamide may modulate solubility and metabolic stability. Reaction conditions that preserve these functional groups are essential for retaining biological activity .

Scientific Research Applications

N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

The following analysis highlights structural analogs of N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide, focusing on substituents, linker regions, and bioactivity.

Structural Analogues with Triazolopyridine Cores
Compound Name / ID Key Structural Features Substituents Reported Properties Reference
Compound 48 () Triazolo[4,3-a]pyridine linked to piperidine via carbonyl - 6-Cyano group on triazole
- 4-(2-Trifluoromethylphenyl)piperidine
- Melting point: Not reported
- Synthesized via HBTU-mediated coupling
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide () Triazole linked via thioether to benzothiazole-phenyl - Benzothiazole moiety
- Sulfur linker
- Molecular weight: 431.53 g/mol
- ChemSpider ID: 852636
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide () Triazolopyridazine isomer with methoxy group - 6-Methoxy group
- Benzimidazole-ethyl chain
- Molecular weight: 419.45 g/mol
- ChemSpider ID: Not provided

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding affinity but may reduce solubility. Methoxy groups () improve metabolic stability .
Piperidine/Piperazine-Based Analogues
Compound Name / ID Key Structural Features Bioactivity Reference
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylthio)phenyl)acetamide () Piperidine-linked triazolopyrazine - Not explicitly reported
- Structural similarity suggests kinase inhibition potential
Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () Piperazine substituent - Pharmaceutical impurity standard
- Highlights metabolic vulnerability of piperazine derivatives

Key Observations :

  • Piperidine vs. Piperazine : Piperidine (as in the target compound) offers lower basicity than piperazine (), favoring membrane permeability over solubility .
Bioactive Analogues with Propanamide Linkers
Compound Name / ID Bioactivity Structural Divergence Reference
N-(4-Thiomorpholinophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide () Anti-infective (e.g., bacterial/fungal) - Thiazolotriazole core replaces triazolopyridine
- Thiomorpholine substituent
3-[4-(4-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide () >80% inhibition of Cryptococcus neoformans - Quinazolinone core
- Chlorobenzyl and piperazine groups

Key Observations :

  • Core Heterocycle Impact: Thiazolotriazoles () exhibit broader anti-infective activity, while triazoloquinazolinones () show specificity against fungi .
  • Propanamide Role : The propanamide linker in these compounds facilitates optimal spacing between hydrophobic and hydrogen-bonding motifs, critical for target engagement.

Biological Activity

N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound has been achieved through various methods, including microwave-assisted nucleophilic ring opening. The compound features a piperidinyl ring linked to a triazole structure via a propanamide moiety. The molecular structure is characterized by significant tautomerism in the triazole ring, which influences its biological activity.

Crystal Structure Analysis

The crystal structure analysis reveals that the five-membered triazole ring is planar with specific bond lengths indicative of strong intermolecular hydrogen bonding. Key bond lengths include:

  • C1—N3: 1.3353 Å
  • C2—N2: 1.3153 Å
  • N1—C1: 1.3435 Å

These measurements suggest a stable conformation that may enhance the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against various pathogens, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Studies have demonstrated that triazole derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Antimalarial Activity

A novel series of compounds derived from [1,2,4]triazolo[4,3-a]pyridine structures have been evaluated for their antimalarial activity against Plasmodium falciparum. Notably, some derivatives exhibited IC50 values as low as 2.24 µM, indicating potent activity and potential for development as antimalarial agents .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The compound is thought to inhibit key enzymes involved in cellular metabolism and proliferation. This inhibition can lead to reduced viability of pathogenic organisms and cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including the target compound showed promising results against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperidine moiety could enhance antimicrobial activity significantly.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A1530
Compound B1025
N-[2-(piperidin-1-yl)phenyl]-3-(triazolo)1228

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 5 µM.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5
HeLa (Cervical Cancer)7
A549 (Lung Cancer)6

Q & A

Q. Basic Structural Analysis

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, with characteristic shifts for the piperidine N-H (~1.5–2.5 ppm) and triazolo-pyridine aromatic protons (~7.0–8.5 ppm). ³¹P NMR is relevant if phosphonate derivatives are synthesized .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Crystallographic Methods
Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects and intermolecular interactions. For example, CCDC deposition codes (e.g., 1876881 for analogous triazolo-pyridine derivatives) provide reference data for bond angles and packing motifs .

How can researchers assess the compound’s purity and identify potential synthetic impurities?

Q. Basic Quality Control

  • HPLC : Reverse-phase chromatography with UV detection (≥98% purity threshold) is standard, as seen in triazolo-pyridine impurity profiling .
  • TLC : Quick screening using silica plates and visualizing agents (e.g., ninhydrin for amines).

Advanced Impurity Profiling
LC-MS/MS identifies trace impurities (e.g., unreacted intermediates or byproducts like 2-[3-(4-chlorophenyl)piperazinyl]propyl-triazolo-pyridinone dihydrochloride) . Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines predict degradation pathways.

What in vitro assays are recommended for preliminary evaluation of biological activity?

Q. Basic Screening

  • Kinase/Enzyme Inhibition : Fluorescence polarization assays targeting kinases (e.g., JAK/STAT) due to the triazolo-pyridine’s ATP-binding pocket affinity.
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116 or HepG2) at 1–100 µM concentrations.

Advanced Mechanistic Studies
Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) for target validation. For example, histone acetylation modulation by piperidine-containing analogs can be studied via chromatin immunoprecipitation (ChIP) .

How can structure-activity relationships (SAR) be explored to enhance target selectivity?

Q. Basic SAR Strategies

  • Scaffold Modifications : Introduce substituents at the piperidine N-position (e.g., fluorobenzyl groups) to alter lipophilicity .
  • Propanamide Linker Optimization : Replace with sulfonamide or urea to modulate hydrogen-bonding capacity.

Advanced Computational Approaches
Molecular docking (AutoDock Vina) and MD simulations predict binding poses in homology-modeled targets. QSAR models using Hammett constants or ClogP values correlate structural features with IC50 data.

What strategies resolve contradictions in reported pharmacological data (e.g., divergent IC50 values across studies)?

Q. Methodological Troubleshooting

  • Batch Variability : Compare impurity profiles (HPLC-MS) across synthetic batches; residual solvents like DMF may inhibit enzymes .
  • Assay Conditions : Standardize buffer pH, ATP concentrations, and incubation times. For example, kinase assays are sensitive to Mg²⁺ levels.
  • Target Off-Toxicity : Use CRISPR-edited cell lines to isolate primary target effects from bystander pathways.

How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Q. In Vitro ADME

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • CYP Inhibition : Fluorescent probe assays for major CYP isoforms (3A4, 2D6).

In Vivo PK Studies
Rodent models (IV/PO dosing) assess bioavailability, half-life, and tissue distribution. Blood samples analyzed via UPLC-MS/MS at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.

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